molecular formula C12H13NO4 B6261664 ethyl (2E)-3-(4-nitrophenyl)but-2-enoate CAS No. 224635-61-4

ethyl (2E)-3-(4-nitrophenyl)but-2-enoate

Cat. No. B6261664
CAS RN: 224635-61-4
M. Wt: 235.2
InChI Key:
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Description

Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate, or ENB, is a chemical compound commonly used in scientific research for its ability to form stable complexes with metals and other compounds. ENB is a versatile compound that has been used in a variety of applications, including the synthesis of drugs, the detection of metal ions, and the study of enzyme-catalyzed reactions. In

Scientific Research Applications

ENB has been widely used in scientific research for its ability to form stable complexes with metals and other compounds. It has been used in the synthesis of drugs, the detection of metal ions, and the study of enzyme-catalyzed reactions. ENB has also been used in the study of metal-catalyzed oxidation reactions and in the synthesis of organic compounds.

Mechanism of Action

ENB is capable of forming stable complexes with metals and other compounds due to its structure. The nitro group in the compound is electron-withdrawing, which makes the molecule more polar and increases its ability to form complexes. The electron-withdrawing nature of the nitro group also makes the compound more reactive, which allows it to interact with other molecules.
Biochemical and Physiological Effects
ENB is known to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, ENB has been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

ENB has several advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized. In addition, ENB is stable in a variety of conditions and can form stable complexes with metals and other compounds. The main limitation of ENB is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The future of ENB is promising. Research is currently being conducted on its potential applications in drug synthesis, metal ion detection, and enzyme-catalyzed reactions. In addition, ENB could be used in the study of metal-catalyzed oxidation reactions and in the synthesis of organic compounds. Further research is needed to fully explore the potential of ENB and its applications in scientific research.

Synthesis Methods

ENB is synthesized through a two-step process involving nitration and esterification. In the first step, 4-nitrobenzaldehyde is nitrated with nitric acid to produce 4-nitrophenol. In the second step, 4-nitrophenol is esterified with ethyl acetate to produce ethyl (ethyl (2E)-3-(4-nitrophenyl)but-2-enoate)-3-(4-nitrophenyl)but-2-enoate. The reaction is carried out in an acidic environment and is usually performed at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2E)-3-(4-nitrophenyl)but-2-enoate involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of a base to form ethyl (2E)-3-(4-nitrophenyl)but-2-enoate.", "Starting Materials": [ "Ethyl acetoacetate", "4-nitrobenzaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in a suitable solvent (e.g. ethanol) and add a catalytic amount of base.", "Step 2: Add 4-nitrobenzaldehyde to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the product by column chromatography or recrystallization." ] }

CAS RN

224635-61-4

Product Name

ethyl (2E)-3-(4-nitrophenyl)but-2-enoate

Molecular Formula

C12H13NO4

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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